molecular formula C12H18N2 B1419023 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine CAS No. 1184165-51-2

1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine

Cat. No. B1419023
CAS RN: 1184165-51-2
M. Wt: 190.28 g/mol
InChI Key: LZKRCIGHVSNNRS-UHFFFAOYSA-N
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Description

“1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of compounds similar to “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” often involves the use of pyrrolidine . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” consists of a pyrrolidine ring attached to a phenyl group via a methylene bridge . The phenyl group is substituted at the 3-position with a methyl group .

Scientific Research Applications

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes, including those containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been studied for their photocytotoxic properties and potential in cellular imaging. These complexes show significant photocytotoxicity under red light, suggesting applications in targeted cancer therapy and diagnostics (Basu et al., 2014).

  • Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and shown to be effective in catalytic applications, particularly in the context of palladacycles. These findings could have implications for chemical synthesis and industrial processes (Roffe et al., 2016).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized and demonstrated potential as anticonvulsant agents. This research opens up possibilities for the development of new medications for treating seizures (Pandey & Srivastava, 2011).

  • Chiral Ligands in Chemistry : Research into chiral, conformationally mobile tripodal ligands, including compounds related to 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine, has provided insights into the synthesis and properties of these ligands. This could have implications in the field of stereochemistry and drug design (Canary et al., 1998).

  • Anticancer Activity of Metal Complexes : Studies on palladium and platinum complexes using Schiff base ligands like R-(pyridin-2-yl)methanamine have shown promising anticancer activity. This research is significant in the context of developing new chemotherapeutic agents (Mbugua et al., 2020).

  • Synthesis of Heterocyclic Schiff Bases : The synthesis and characterization of heterocyclic Schiff bases, including those derived from pyridine, have been explored for their potential medicinal properties, such as anticonvulsant activity (Visagaperumal et al., 2010).

Future Directions

The future directions for “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine” could involve further exploration of its potential uses in pharmaceutical applications . As with all chemical compounds, ongoing research and development are crucial for discovering new applications and improving existing ones.

properties

IUPAC Name

(3-methyl-4-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKRCIGHVSNNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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